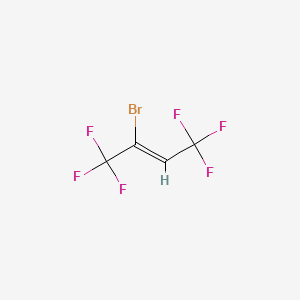

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

Fluorinated organic compounds have become cornerstones of modern chemical science due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine dramatically alter the physical, chemical, and biological properties of organic molecules. scilit.com This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net In medicine, the introduction of fluorine can enhance metabolic stability and binding affinity of drugs. researchgate.net Fluoropolymers are valued for their chemical inertness and thermal stability. beilstein-journals.org The ever-increasing applications of these compounds underscore the importance of synthesizing and understanding novel fluorinated molecules.

Overview of Halogenated Alkene Systems in Synthetic Methodologies

Halogenated alkenes are versatile building blocks in organic synthesis. The presence of a halogen atom on a double bond provides a reactive handle for a variety of chemical transformations. These include cross-coupling reactions, nucleophilic substitution, and elimination reactions, allowing for the construction of complex molecular architectures. The stereochemistry of the double bond in halogenated alkenes can often be controlled, leading to stereospecific product formation. nih.gov The reactivity of the carbon-halogen bond can be tuned by the nature of the halogen and the other substituents on the alkene, making these compounds highly valuable in the synthesis of a wide range of organic molecules.

Historical Context of Hexafluorobutene Derivatives Research

The investigation of hexafluorobutene derivatives dates back to the mid-20th century. A pivotal moment in this field was the work of Haszeldine in 1952, who first reported the synthesis of compounds related to the hexafluorobutene scaffold. beilstein-journals.orgsemanticscholar.org Specifically, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene was described, laying the groundwork for further exploration of this class of compounds. beilstein-journals.orgsemanticscholar.org A decade later, Knunyants and his team expanded on this research, providing additional physical data for these derivatives. beilstein-journals.org However, for many years, detailed structural and spectroscopic information remained limited. beilstein-journals.org The recent industrial-scale production of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene has reignited interest in its derivatives, leading to more in-depth studies of their synthesis and reactivity. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

400-41-9 |

|---|---|

Molecular Formula |

C4HBrF6 |

Molecular Weight |

242.94 g/mol |

IUPAC Name |

2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

InChI |

InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H |

InChI Key |

KSWYRKGFPCBMHX-UHFFFAOYSA-N |

SMILES |

C(=C(C(F)(F)F)Br)C(F)(F)F |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)\C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Synthesis and Characterization of 2 Bromo 1,1,1,4,4,4 Hexafluoro 2 Butene

Precursor Synthesis: Halogenation of 1,1,1,4,4,4-Hexafluorobut-2-ene

The initial step is the halogenation of either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine. This reaction, which can be accelerated by UV irradiation or sunlight, yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgsemanticscholar.org The reaction proceeds in high yield, typically around 95%. semanticscholar.org

Synthesis of Halogenated Analogs: Chloro-Iodo-Hexafluorobutanes

Dehydrobromination to Yield 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

The subsequent step is the dehydrobromination of the 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane intermediate. This elimination reaction is typically carried out using a base such as potassium hydroxide (B78521) (KOH) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr). semanticscholar.org The reaction can also be performed with other bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (N,N-Diisopropylethylamine). beilstein-journals.org This dehydrobromination results in a mixture of the (E) and (Z) isomers of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. beilstein-journals.org

Base-Mediated Dehydrobromination of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

Isomerism: (E) and (Z) Configurations

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene exists as two geometric isomers: (E) and (Z). The (E)-isomer can be isomerized to the (Z)-isomer under UV irradiation. semanticscholar.org The configuration of the isomers can be determined using 19F NMR spectroscopy, with the key distinguishing feature being the 5JFFcis coupling constant, which is approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer. beilstein-journals.orgsemanticscholar.org

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721) are summarized in the following table.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4HBrF6 | |

| Molar Mass | 242.95 g/mol | |

| Boiling Point | 55 °C | |

| Density | 1.813 g/cm³ (Predicted) |

Reactivity and Reaction Mechanisms of 2 Bromo 1,1,1,4,4,4 Hexafluoro 2 Butene

Nucleophilic Substitution and Elimination Reactions

The presence of the bromine atom and the electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the double bond in 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721), making it susceptible to attack by nucleophiles.

Reactions with Organolithium Reagents (e.g., Butyllithium)

The interaction of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene with organolithium reagents like butyllithium (B86547) (BuLi) showcases the compound's capacity for further functionalization. When a mixture of (E)- and (Z)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes was treated with butyllithium at low temperatures, the reaction did not yield the expected fluoroallene. researchgate.net This outcome suggests that the reaction pathway is complex and may involve multiple competing reactions. researchgate.net

Further research has explored the reaction of a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes with butyllithium. beilstein-journals.org This reaction is a key step in a one-pot synthesis of a novel polyfluoro-containing allene (B1206475), demonstrating the utility of organolithium reagents in generating highly reactive intermediates from 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.netbeilstein-journals.org

Reactions with Grignard Reagents (e.g., Isopropylmagnesium Chloride)

The reactivity of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene with Grignard reagents has been investigated as a means to form new carbon-carbon bonds. In one study, (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene was reacted with isopropylmagnesium chloride (iPrMgCl) in either diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) at -78 °C. beilstein-journals.org The resulting organometallic intermediate was then quenched with 4-fluorobenzaldehyde. beilstein-journals.org This reaction highlights the ability of the bromoolefin to undergo metal-halogen exchange, creating a versatile nucleophile for subsequent reactions.

Table 1: Reaction of (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene with Isopropylmagnesium Chloride

| Solvent | Temperature (°C) | Reagent 2 | Product |

| Et2O or THF | -78 | 4-fluorobenzaldehyde | Corresponding alcohol |

Data sourced from Sinelshchikova et al., 2024. beilstein-journals.org

Further Dehydrohalogenation to Form Fluoroallenes or Alkynes

The elimination of hydrogen bromide (HBr) from 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene and its derivatives is a critical route to accessing highly unsaturated fluorinated compounds. For instance, increasing the amount of potassium hydroxide (B78521) (KOH) in the reaction with 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) leads to the elimination of a second mole of HBr, ultimately forming hexafluorobut-2-yne. semanticscholar.org

Furthermore, a one-pot method has been developed for the synthesis of the previously unknown 1,1,4,4,4-pentafluorobuta-1,2-diene. sigmaaldrich.com This process utilizes a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes, demonstrating a direct pathway from the bromoalkene to a functionalized fluoroallene. sigmaaldrich.com The reaction of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with butyllithium was also investigated with the aim of producing a fluoroallene, although this particular attempt was unsuccessful. researchgate.net

Electrophilic Addition Reactions

The electron-rich double bond of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, despite the presence of electron-withdrawing groups, can still undergo electrophilic addition reactions.

Halogenation Across the Double Bond

The synthesis of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene itself involves a halogenation-dehydrohalogenation sequence. The process starts with the reaction of bromine with either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation or sunlight. researchgate.netbeilstein-journals.org This reaction proceeds to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in a high yield of 95%. researchgate.netbeilstein-journals.org

Subsequent dehydrobromination of the resulting 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with a base such as potassium hydroxide yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluoro-2-butenes. researchgate.netbeilstein-journals.orgsemanticscholar.org The reaction conditions for this dehydrobromination can be optimized, with the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) in water at room temperature providing good results. semanticscholar.org

Table 2: Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

| Base | Solvent | Catalyst | Temperature (°C) | Product |

| KOH | Water | Bu4NBr | Room Temperature | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluoro-2-butene |

Data sourced from Sinelshchikova et al., 2024. semanticscholar.org

Radical Reactions and Photodissociation Studies

Detailed research findings on the radical reactions and photodissociation specifically for 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene are not extensively available in the reviewed scientific literature. However, it is noted that the synthesis of its precursor, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, is initiated by UV irradiation, which suggests the involvement of radical intermediates in the initial halogenation step. researchgate.netbeilstein-journals.org Additionally, under UV irradiation, (E)-2-bromo-1,1,1,4,4,4-hexafluoro-2-butene can be completely transformed into its (Z)-isomer in a quantitative yield. semanticscholar.org

UV Photodissociation Pathways and Product Formation

Direct experimental studies on the UV photodissociation of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene are not extensively detailed in the reviewed literature. However, insights can be drawn from the photochemistry of structurally analogous compounds, such as other brominated butenes and fluorinated olefins. For instance, the synthesis of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene can be achieved through a reaction cascade initiated by the UV irradiation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine, which forms a 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane intermediate. beilstein-journals.org

Studies on similar molecules, like 1-bromo-2-butene, show that photodissociation at wavelengths around 234 nm leads to the cleavage of the carbon-bromine bond, producing bromine atoms in both ground Br(²P₃/₂) and spin-orbit excited Br(²P₁/₂) states, alongside the corresponding butenyl radical. uchicago.edunih.gov The ultraviolet photochemistry of the related 2-buten-2-yl radical itself has been shown to result in H-atom loss through two different pathways: a major slow pathway consistent with unimolecular dissociation on the ground state, and a minor fast pathway suggestive of dissociation on a repulsive excited state surface. rsc.org

Based on these related studies, the primary photodissociation pathway for 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is anticipated to be the homolytic cleavage of the C-Br bond, which is typically the weakest linkage in such haloalkenes. This would result in the formation of a 1,1,1,4,4,4-hexafluoro-2-buten-2-yl radical and a bromine atom.

Investigation of Radical Intermediates

Following UV photodissociation, the principal radical intermediate expected from 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is the 1,1,1,4,4,4-hexafluoro-2-buten-2-yl radical . While this specific radical has not been the subject of direct investigation in the sources reviewed, studies of analogous systems provide a framework for understanding its likely behavior.

Photofragment imaging experiments on 1-bromo-2-butene have successfully characterized the nascent 1-methylallyl radical, determining its internal energy distribution following the cleavage of the C-Br bond. uchicago.edunih.gov The energy from the photolysis photon is partitioned between the translational energy of the fragments and the internal (vibrational and rotational) energy of the radical. uchicago.edunih.gov Similarly, the photochemistry of the 2-buten-2-yl radical has been studied, revealing complex dissociation dynamics leading to products like 2-butyne (B1218202) and 1,2-butadiene (B1212224) plus a hydrogen atom. rsc.org Such radical intermediates are crucial in understanding subsequent reactions in a given chemical environment.

Oxidative Transformations

The double bond in the hexafluorobutene structure is susceptible to attack by oxidizing agents, leading to the formation of valuable fluorinated building blocks.

Reactions with Oxidizing Agents (e.g., Sodium Hypochlorite (B82951), Potassium Persulfate)

While direct oxidation studies on the brominated derivative are specific, research on the parent compound, (E)-1,1,1,4,4,4-hexafluorobut-2-ene, offers significant insight. The oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst, tetrabutylphosphonium (B1682233) bromide, has been shown to occur. beilstein-journals.orgsemanticscholar.org Another key oxidative reaction involves potassium persulfate (K₂S₂O₈), which also reacts with (E)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgsemanticscholar.org

These reactions demonstrate the ability of the electron-deficient double bond, flanked by two trifluoromethyl groups, to undergo oxidation, a key step for synthesizing more complex fluorinated molecules.

Formation of Fluorinated Oxiranes and Cyclic Sulfates

The oxidative transformations of (E)-1,1,1,4,4,4-hexafluorobut-2-ene yield specific cyclic products. The reaction with sodium hypochlorite leads to the formation of a bistrifluoromethyl-containing oxirane. beilstein-journals.orgsemanticscholar.org Oxiranes, or epoxides, are highly useful synthetic intermediates.

When (E)-1,1,1,4,4,4-hexafluorobut-2-ene is treated with potassium persulfate, the reaction results in the formation of 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, which is a cyclic sulfate. beilstein-journals.orgsemanticscholar.org Cyclic sulfates are versatile electrophiles used in a variety of organic synthesis applications. kiesslinglab.com

| Reactant | Oxidizing Agent | Product | Product Type | Reference |

|---|---|---|---|---|

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Sodium Hypochlorite (NaOCl) | Bistrifluoromethyl-containing oxirane | Fluorinated Oxirane | beilstein-journals.org, semanticscholar.org |

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Potassium Persulfate (K₂S₂O₈) | 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | Cyclic Sulfate | beilstein-journals.org, semanticscholar.org |

Transition Metal-Catalyzed Reactions

The strong carbon-fluorine bonds in fluorinated olefins present a significant challenge for synthetic chemists. However, certain low-valent metal complexes have shown the ability to activate these inert bonds.

C-F Bond Activation by Low-Valent Metal Complexes (e.g., Aluminum(I) complexes)

The activation of C-F bonds, which are among the strongest single bonds to carbon, is a significant area of organometallic research. chem8.orgyork.ac.uk Low-valent metal complexes can facilitate these challenging transformations.

A notable example is the reaction of a monomeric Aluminum(I) complex with 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (the non-brominated parent compound). ucl.ac.uk This reaction did not result in the isolation of a new organoaluminum compound but instead led to a net pathway involving a double C-F activation of the fluoroalkene. ucl.ac.uk The ultimate products of this transformation were identified as the s-trans isomer of 1,1,4,4-tetrafluorobutadiene and AlF₃ (or a related aluminum fluoride (B91410) species). ucl.ac.uk This demonstrates that the C-F bonds of the trifluoromethyl groups in the hexafluorobutene framework are susceptible to cleavage by highly reactive, low-valent main group metal complexes. ucl.ac.uk

Olefin Metathesis Processes

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by molybdenum, tungsten, or ruthenium complexes. beilstein-journals.orgharvard.edu This reaction has become a significant tool in organic synthesis, including for the transformation of fluorinated olefins. beilstein-journals.org

Research has demonstrated that molybdenum complexes can effectively catalyze the cross-metathesis of the parent compound, (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, with a variety of alkyl and aryl olefins. These reactions are noted for being highly efficient and exceptionally Z-selective. beilstein-journals.org However, the literature available does not specify the participation of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene itself in olefin metathesis processes.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as the C=C double bond in an alkene. libretexts.org This reaction provides a direct route to organosilicon compounds. Studies on the parent olefins, (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, show that their hydrosilylation is dependent on the catalyst used. With platinum or rhodium catalysts, the reaction can yield not only the expected silane (B1218182) addition products but also olefins resulting from the elimination of a fluorine atom. beilstein-journals.org While this demonstrates the reactivity of the hexafluorobutene core, specific research on the hydrosilylation of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is not described in the provided sources.

Cycloaddition and Heterocyclic Annulation Reactions

The carbon-carbon double bond in 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene and its parent compounds serves as a reactive site for cycloaddition reactions, leading to the formation of various heterocyclic structures.

Reactions with Diazotrifluoroethane to Form Pyrazolines

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized through the [3+2] cycloaddition of a diazo compound with an alkene. nih.govchim.it A notable example of this reactivity within the hexafluorobutene family was reported as early as 1968. Research by Atherton and Fields demonstrated that both (Z)- and (E)-1,1,1,4,4,4-hexafluorobut-2-ene react with diazotrifluoroethane to produce 3,4,5-tris(trifluoromethyl)pyrazoline. beilstein-journals.orgnih.gov This reaction underscores the ability of the electron-deficient double bond in these fluorinated butenes to act as a dipolarophile. There is no specific information available regarding the reaction of the bromo-substituted derivative with diazotrifluoroethane.

Formation of 1,3-Dithioles with Thioketones

The synthesis of sulfur-containing heterocycles from fluorinated olefins has also been explored. A 2021 publication by Petrov showed that the parent compound, 1,1,1,4,4,4-hexafluorobut-2-ene, can be used to form a 1,3-dithiole derivative. beilstein-journals.org The reaction proceeds through the interaction of the hexafluorobutene with dithietane, elemental sulfur, and potassium fluoride. beilstein-journals.org This demonstrates a pathway to sulfur-containing rings from this class of compounds, though the specific application of this method to 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is not documented in the provided literature.

Interactive Data Tables

Table 1: Isomerization of (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

| Starting Material | Conditions | Product | Yield | Reference |

| (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | UV irradiation, several hours | (Z)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | Quantitative | researchgate.net |

Table 2: Reactivity of Parent Compound (1,1,1,4,4,4-Hexafluorobut-2-ene) in Selected Reactions

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Cycloaddition | (Z)- and (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Diazotrifluoroethane | 3,4,5-Tris(trifluoromethyl)pyrazoline | beilstein-journals.orgnih.gov |

| 1,3-Dithiole Formation | 1,1,1,4,4,4-Hexafluorobut-2-ene | Dithietane, Sulfur, KF | Corresponding 1,3-dithiole | beilstein-journals.org |

| Cross-Metathesis | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Alkyl/Aryl olefins, Mo catalyst | Z-selective cross-metathesis products | beilstein-journals.org |

Synthesis of Triazine Derivatives

The synthesis of triazine derivatives from 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is not extensively documented in publicly available scientific literature. However, related syntheses starting from similar fluorinated butenes provide strong evidence for potential synthetic pathways.

One notable method involves the reaction of a related compound, 1,1,1,4,4,4-hexafluorobut-2-ene, with an oxalamide hydrazone to form 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. beilstein-journals.org This suggests that a similar cycloaddition or condensation reaction could be a viable route for synthesizing triazine derivatives from 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene. In such a reaction, the double bond of the butene would likely react with the hydrazone moiety to form the triazine ring. The presence of the bromine atom on the double bond could influence the regioselectivity of the cycloaddition and may potentially be retained in the final product or eliminated during the reaction sequence.

General synthetic strategies for forming triazine rings often involve the reaction of a three-carbon synthon with a nitrogen-containing component that provides the remaining three atoms of the heterocycle. Common precursors for the nitrogen atoms include amidines, guanidines, and hydrazines. organic-chemistry.orgresearchgate.net For instance, the reaction of 1,1-dibromoalkenes with biguanides, catalyzed by copper, yields substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org This precedent suggests that 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, being a halogenated alkene, might undergo a similar reaction with a suitable nitrogen-containing reagent to yield a triazine derivative.

The synthesis of fluorinated triazines is an area of significant interest due to the unique properties conferred by the fluorine atoms. rsc.org For example, trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones have been synthesized via a (3+3)-annulation of nitrile imines with α-amino esters. nih.gov While this specific method does not use a butene derivative directly, it highlights the use of fluorinated building blocks in the construction of triazine rings.

Given the reactivity of the carbon-bromine bond and the double bond in 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, several hypothetical reaction pathways for the synthesis of triazine derivatives can be proposed. These would likely involve either a nucleophilic substitution of the bromine atom by a nitrogen-containing precursor followed by cyclization, or a direct cycloaddition reaction across the double bond.

A plausible approach could involve the reaction of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene with a reagent such as aminoguanidine (B1677879). In this scenario, a nucleophilic attack from one of the nitrogen atoms of aminoguanidine onto the double bond or the carbon bearing the bromine atom could initiate a sequence of reactions leading to the formation of a triazine ring. The reaction conditions would likely need to be carefully optimized to control the regiochemistry and yield of the desired product.

Further research is required to explore these potential synthetic routes and to fully characterize the resulting triazine derivatives. The data from such studies would be crucial for understanding the reactivity of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene in the context of heterocyclic synthesis.

Table of Potential Reactants for Triazine Synthesis:

| Reactant Class | Specific Example | Potential Product Type |

| Amidines | Benzamidine | Phenyl-substituted triazine |

| Guanidines | Guanidine | Amino-substituted triazine |

| Hydrazones | Acetone hydrazone | Methyl-substituted triazine |

| Biguanides | Biguanide | Diamino-substituted triazine |

| Oxalamide Hydrazones | Ethyl oxalamide hydrazone | Triazine carboxylic acid ester |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to investigate the electronic structure and energetics of fluorinated and brominated compounds. For systems containing fluorine, methods such as the M06-2X functional have been shown to provide a favorable balance of computational efficiency and accuracy, especially for calculating reaction energies and bond dissociation enthalpies. nrel.govresearchgate.netnih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and energies. A primary route to synthesizing 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721) involves the dehydrohalogenation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgnih.govsemanticscholar.org While a specific DFT study on this reaction is not detailed in the searched literature, this type of transformation is routinely analyzed using DFT to determine the favorability of competing mechanisms, such as E1 versus E2 elimination, and to understand the stereochemical outcome (i.e., the ratio of E and Z isomers).

Analogous studies on the thermal decomposition of the parent compound, HFO-1336mzz(Z), demonstrate the power of this approach. In that research, DFT calculations at the M06-2X/6-311++(d,p) level of theory were used to propose seven distinct pyrolysis pathways. nih.gov These calculations elucidated the mechanisms for key reactions, including cis-trans isomerization, double-bond isomerization, and intramolecular elimination reactions that lead to the formation of various decomposition products. nih.gov This methodology is directly applicable to understanding the reaction mechanisms of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, such as its thermal decomposition or its formation via elimination reactions. nih.govbeilstein-journals.org

Bond dissociation energy (BDE) is a critical parameter for predicting the thermal stability and reactivity of a molecule. DFT calculations are a standard method for accurately computing these values. For 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, the C-Br bond is expected to be the weakest and thus a key site for initial bond cleavage in thermal processes.

Computational studies on the closely related HFO-1336mzz(Z) have established the BDEs for its primary bonds, which provide a baseline for understanding the effects of bromine substitution. nih.gov The energy barriers for various reaction pathways, such as intramolecular HF elimination, have also been calculated, showing this to be a more favorable decomposition route than initial homolytic bond cleavage. nih.gov

| Parameter | Bond/Reaction Pathway | Calculated Energy (kJ mol⁻¹) |

|---|---|---|

| Bond Dissociation Energy | C-C (CF₃-CH) | 427.5 |

| C-F | 444.0 | |

| C-H | 446.3 | |

| Reaction Energy Barrier | Intramolecular HF elimination | 320.1 |

DFT is widely employed to predict the fundamental thermochemical properties of molecules. Large-scale computational databases have been developed containing properties for tens of thousands of molecules, including enthalpies and Gibbs free energies, calculated at reliable levels of theory like M06-2X/def2-TZVP. nrel.govresearchgate.net These calculations are vital for establishing the thermodynamic feasibility of reactions involving 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene and for developing accurate models of its behavior in various applications.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. For reactions involving bond breaking and formation, reactive force fields like ReaxFF are necessary. nih.govresearchgate.net

ReaxFF is a sophisticated force field that can simulate complex chemical events such as pyrolysis and oxidation without prior assumptions about reaction pathways. nih.gov The methodology has been successfully applied to model the high-temperature oxidation of various hydrocarbons, correctly predicting reactivity trends and identifying key reaction initiation steps. nih.gov This approach is well-suited for investigating the decomposition of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene under extreme conditions, tracking the evolution of radical species and the formation of complex product mixtures over time. nih.govresearchgate.net The development of ReaxFF parameters is an active area of research, with protocols being established to improve accuracy for specific systems, such as those containing halogens like fluorine. escholarship.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, with DFT being the most prominent method, provide fundamental insights into the electronic structure of a molecule, which in turn dictates its reactivity. For 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, these calculations can illuminate the nature of the carbon-halogen (C-X) bonds, particularly the polar C-Br bond. ncert.nic.in

Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges (e.g., Mulliken charges) can predict sites susceptible to nucleophilic or electrophilic attack. nrel.govncert.nic.in For instance, the carbon atom bonded to the bromine is expected to be electrophilic, making it a likely target for nucleophiles, leading to substitution or elimination reactions. wikipedia.org The calculation of spin densities in radical intermediates is also crucial for understanding reaction mechanisms involving free-radical pathways. nrel.govresearchgate.net These computational predictions are essential for rationalizing observed experimental outcomes and for designing new synthetic routes and applications for the compound.

Precursor for the Synthesis of Novel Fluorinated Organic Compounds

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene serves as a readily available starting material for the synthesis of various novel fluorinated organic compounds. Its reactivity allows for a range of chemical transformations, leading to the formation of new molecules with tailored properties.

A key method for the preparation of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene involves the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org This precursor is synthesized by the bromination of (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org The subsequent elimination of one equivalent of hydrogen bromide from 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using various bases yields a mixture of (E)- and (Z)-isomers of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. beilstein-journals.org

Once synthesized, this bromo-substituted hexafluorobutene can be further transformed. For instance, it is a precursor to other bistrifluoromethyl-containing haloolefins, which are valuable synthons in their own right. beilstein-journals.org For example, the reaction of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene with specific reagents can lead to the substitution of the bromine atom, introducing other functional groups and paving the way for a diverse range of fluorinated derivatives.

The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with different bases has been studied to optimize the synthesis of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. The table below summarizes the results of these reactions.

| Entry | Base | Solvent | Ratio (E/Z) | Yield (%) |

| 1 | DBU | Et₂O | 2:1 | - |

| 2 | Hünig's base | Et₂O | 2:1 | - |

| 3 | KOH | H₂O | 2:1 | - |

| 4 | DBU | diglyme | - | 23 (E-isomer) |

| 5 | KOH/Bu₄NBr | H₂O | - | 35 (E-isomer) |

Data sourced from Sonina, A. A., et al. (2024). beilstein-journals.orgsemanticscholar.org

Building Block for Complex Molecules in Research and Development

The unique structural features of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene make it an important building block for the construction of more complex molecules in the realm of research and development. The presence of the reactive C-Br bond allows for the formation of organometallic intermediates, which can then participate in a variety of coupling and addition reactions.

Research has shown that 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene can be reacted with organometallic reagents such as isopropylmagnesium chloride (iPrMgCl) and butyllithium (B86547) (BuLi). beilstein-journals.org These reactions generate highly reactive intermediates that can be trapped with various electrophiles to create more intricate molecular architectures.

A notable example of its application as a building block is in the synthesis of a novel polyfluoro-containing allene (B1206475), 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.org This transformation highlights the utility of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene in accessing unique and potentially valuable fluorinated allene systems. The resulting allene can undergo further reactions, such as bromination, to yield other complex fluorinated molecules like (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene. beilstein-journals.org

The general importance of fluorinated synthons in the development of agrochemicals and pharmaceuticals is well-recognized, and building blocks like 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene are crucial for accessing novel structures with desired biological activities. beilstein-journals.org

Role in the Development of Next-Generation Fluorinated Materials

While direct, extensive research on the polymerization of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is not widely published, its properties as a fluorinated olefin suggest its potential as a monomer or comonomer in the synthesis of next-generation fluorinated materials. Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. epa.gov

The incorporation of the hexafluorobutene moiety into a polymer backbone could impart these desirable fluoropolymer properties. The bromine atom on the double bond could potentially serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. The general field of fluoropolymer research is actively exploring new monomers to create materials for advanced applications such as high-performance coatings, membranes, and optical fibers. epa.gov

Intermediate in the Preparation of Fluorinated Alkynes (e.g., 1,1,1,4,4,4-hexafluoro-2-butyne)

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is a key intermediate in the synthesis of the highly valuable fluorinated alkyne, 1,1,1,4,4,4-hexafluoro-2-butyne. This transformation is achieved through a dehydrobromination reaction.

The synthesis starts with the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. Careful control of the reaction conditions, such as the choice of base and reaction time, allows for the selective elimination of one molecule of HBr to yield 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. semanticscholar.org Subsequent treatment with a stronger base or a further increase in the amount of the same base leads to the elimination of a second molecule of HBr from the bromoalkene intermediate, resulting in the formation of the target alkyne, 1,1,1,4,4,4-hexafluoro-2-butyne. semanticscholar.org

A similar strategy has been reported for the synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne from the analogous (E/Z)-2,3-dichlorohexafluoro-2-butene via a dechlorination reaction, further underscoring the utility of dihalogenated hexafluorobutane derivatives as precursors to this important fluorinated alkyne. nih.govresearchgate.net The resulting 1,1,1,4,4,4-hexafluoro-2-butyne is a valuable building block in its own right, used in various cycloaddition and other reactions to create complex fluorinated molecules.

Information regarding "2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene" Degradation Pathways Not Publicly Available

Following a comprehensive review of scientific literature, it has been determined that specific data regarding the environmental transformation and degradation pathways of the chemical compound 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is not available in publicly accessible research.

Extensive searches were conducted to locate information for the requested article outline, focusing on thermal decomposition, pyrolysis, abiotic degradation, and oxidation stability. These investigations did not yield specific studies or data sets for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene.

While research exists on the synthesis and certain chemical reactions of this compound, such as dehydrohalogenation, this information does not address the environmental degradation pathways as specified in the user's request. beilstein-journals.orgnih.gov Similarly, detailed studies are available for the related, non-brominated compound, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz), covering its thermal stability and decomposition by-products. researchgate.netnih.govmdpi.com However, these findings are not directly applicable to the brominated analogue.

Consequently, the following sections of the requested article cannot be populated with scientifically accurate and specific information for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene:

Thermodynamic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene, providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule. A comprehensive analysis combining ¹H, ¹⁹F, and ¹³C NMR is necessary for full structural assignment and isomer differentiation. nih.govnih.gov

Proton NMR (¹H NMR) for Vinyl Proton Characterization

The ¹H NMR spectrum of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is characterized by the signal of its single vinyl proton (=CH-). The chemical shift and coupling pattern of this proton are influenced by the surrounding trifluoromethyl (CF₃) groups and the bromine atom. The precise chemical shift (δ) provides insight into the electronic environment of the proton. For the (E)-isomer, the vinyl proton signal appears as a quartet of quartets.

| Isomer | Proton Signal | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| (E)-isomer | =CH | 7.37 | ⁴J(H,F) = 7.2, ⁴J(H,F) = 1.2 |

| (Z)-isomer | =CH | 7.20 | ⁴J(H,F) = 7.6, ⁴J(H,F) = 0 |

This interactive table provides a summary of ¹H NMR data.

Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis and Stereoisomer Differentiation

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds like 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. nih.gov It allows for the clear distinction between the two trifluoromethyl groups and, most importantly, for the differentiation of the (E) and (Z) isomers. nih.gov The spectra show distinct signals for the CF₃ group cis to the bromine atom and the CF₃ group trans to it. This differentiation is made possible by observing through-space coupling between the fluorine nuclei on opposite sides of the double bond. nih.gov

| Isomer | Fluorine Signal | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| (E)-isomer | CF₃ (cis to Br) | -62.4 (q) | ⁵J(F,F) = 11.0 |

| CF₃ (trans to Br) | -64.2 (dq) | ⁵J(F,F) = 11.0, ⁴J(F,H) = 1.2 | |

| (Z)-isomer | CF₃ (cis to Br) | -61.2 (d) | ⁴J(F,H) = 7.6 |

| CF₃ (trans to Br) | -66.8 (s) | ⁵J(F,F) ≈ 0 |

This interactive table summarizes the key ¹⁹F NMR data for isomer differentiation.

Analysis of Fluorine-Fluorine Coupling Constants (⁵JFFcis)

A crucial diagnostic tool for distinguishing the geometric isomers is the five-bond fluorine-fluorine coupling constant (⁵JFF) between the two CF₃ groups. nih.gov For the (E)-isomer, where the two trifluoromethyl groups are on the same side of the double bond (cis to each other), a distinct coupling of approximately 11-13 Hz is observed. beilstein-journals.orgnih.gov Conversely, for the (Z)-isomer, where the CF₃ groups are on opposite sides (trans to each other), this coupling is negligible or absent (≈ 0 Hz). beilstein-journals.orgnih.gov This significant difference in coupling constants provides an unambiguous method for assigning the stereochemistry of the isomers. nih.gov

Carbon NMR (¹³C NMR) for Carbon Skeleton Assignment

| Isomer | Carbon Signal | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| (E)-isomer | C F₃ | 120.9 (q) | ¹J(C,F) = 271.8 |

| C F₃ | 121.7 (q) | ¹J(C,F) = 270.3 | |

| =C (Br) | 114.7 (sept) | ²J(C,F) = 32.0 | |

| =C (H) | 134.1 (qq) | ²J(C,F) = 36.6, ²J(C,F) = 34.6 | |

| (Z)-isomer | C F₃ | 120.7 (q) | ¹J(C,F) = 271.1 |

| C F₃ | 122.3 (q) | ¹J(C,F) = 271.1 | |

| =C (Br) | 116.8 (q) | ²J(C,F) = 32.0 | |

| =C (H) | 132.8 (q) | ²J(C,F) = 35.8 |

This interactive table presents the detailed ¹³C NMR assignments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound, which can help confirm its structure. The mass spectrum of the precursor compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), has been recorded. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion (M⁺) and any bromine-containing fragments appear as a pair of peaks (an M/M+2 pattern) with a two-mass-unit difference and a relative intensity of approximately 1:1. docbrown.info This isotopic signature is a key diagnostic feature in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Synthetic procedures, such as the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, typically yield a mixture of the (E) and (Z) isomers of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. beilstein-journals.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing such mixtures. The gas chromatography component separates the different isomers based on their physical properties, allowing for their individual detection and quantification. The mass spectrometer then provides mass data for each separated component, confirming their identity. This method is essential for determining the isomeric ratio in the reaction product and for assessing the purity of isolated isomers. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule to absorb IR radiation, a specific vibrational mode must induce a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), where absorption peaks correspond to specific vibrational modes.

The key vibrational modes anticipated for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene are:

C=C Stretching: The carbon-carbon double bond stretch in alkenes typically appears in the 1680-1620 cm⁻¹ region. The substitution of electronegative fluorine atoms on the butene backbone is expected to influence the position and intensity of this peak.

C-F Stretching: The carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. The C-F stretching vibrations for trifluoromethyl (CF₃) groups typically appear in a broad and strong region between 1400 and 1000 cm⁻¹.

C-H Stretching and Bending: Although there is only one C-H bond in the molecule, its stretching vibration is expected in the 3100-3000 cm⁻¹ region, characteristic of vinylic C-H bonds. The corresponding in-plane and out-of-plane bending vibrations would occur at lower frequencies.

C-Br Stretching: The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum, typically between 650 and 500 cm⁻¹. This absorption is often of medium to strong intensity.

The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex, overlapping vibrations occur that are unique to the molecule as a whole, allowing for its definitive identification when compared against a reference spectrum.

Table 1: Predicted Infrared (IR) Vibrational Modes for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | =C-H | 3100 - 3000 | Medium |

| C=C Stretch | C=C | 1680 - 1620 | Variable |

| C-F Stretch (asymmetric & symmetric) | -CF₃ | 1400 - 1000 | Strong, Broad |

| C-H Bend (in-plane & out-of-plane) | =C-H | 1400 - 900 | Medium to Strong |

| C-Br Stretch | C-Br | 650 - 500 | Medium to Strong |

Advanced Computational Methods for Spectroscopic Prediction (e.g., DFT-NMR, DFT-IR)

In cases where experimental spectroscopic data is limited or requires deeper interpretation, advanced computational methods serve as an invaluable tool for predicting and understanding molecular properties. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, it is possible to calculate and predict various spectroscopic parameters, including NMR chemical shifts (DFT-NMR) and infrared vibrational frequencies (DFT-IR), with a high degree of accuracy.

These computational approaches are particularly useful for complex molecules like 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene, where the presence of multiple electronegative atoms and stereoisomers ((E)- and (Z)-isomers) can lead to complex spectra. For instance, DFT calculations have been successfully employed to study the thermal decomposition of the related compound 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz(Z)), utilizing the M06-2X functional with a 6-311++G(d,p) basis set to elucidate reaction pathways. nih.gov This same level of theory can be applied to predict its IR spectrum.

The process for DFT-IR prediction involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation provides the wavenumbers and intensities of the fundamental vibrational modes.

Spectral Simulation: The calculated frequencies and intensities are used to generate a simulated IR spectrum.

A known challenge with DFT frequency calculations is that the predicted wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional).

Similarly, DFT-NMR calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted shifts can help in the assignment of complex experimental NMR spectra, especially for distinguishing between isomers. For example, the configuration of (E)- and (Z)-isomers of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene has been determined using ⁵JFFcis coupling constants in ¹⁹F{H} NMR spectra, an analysis that can be powerfully complemented by DFT predictions. beilstein-journals.org

Table 2: Overview of DFT Methods for Spectroscopic Prediction

| Method | Predicted Parameters | Typical Application in Structural Elucidation | Common Functionals/Basis Sets for Halogenated Compounds |

| DFT-IR | Vibrational Frequencies (Wavenumbers), IR Intensities | Assignment of experimental IR peaks, prediction of spectra for unknown compounds, visualization of vibrational modes. | B3LYP/6-31G(d), M06-2X/6-311++G(d,p) |

| DFT-NMR | Nuclear Magnetic Shielding Tensors, Chemical Shifts, Coupling Constants | Assignment of complex NMR spectra, differentiation of stereoisomers, correlation of structure with electronic environment. | B3LYP/6-311+G(2d,p), ωB97XD/def2-TZVP |

Environmental Transformation and Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms:No data is publicly available concerning the hydrolysis resistance or oxidation stability of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721).

Due to the lack of specific research data for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene in the requested areas, it is not possible to generate the article while adhering to the required standards of scientific accuracy and strict focus on the specified compound.

Future Research Directions and Unexplored Avenues

Stereoselective Synthesis of Enantiopure Isomers

The synthesis of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721) typically yields a mixture of (E) and (Z) diastereomers. beilstein-journals.org The initial step involves the bromination of either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, which produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). semanticscholar.org Subsequent dehydrobromination using a base leads to the formation of the target compound. semanticscholar.org While methods exist to isolate the pure (E)-isomer, which can then be isomerized to the (Z)-isomer using UV irradiation, the development of highly stereoselective initial syntheses remains a key objective. semanticscholar.org

Future work should focus on developing catalytic systems or reaction conditions that directly favor the formation of one diastereomer over the other, bypassing the need for separation or post-synthesis isomerization. While the existing molecule is achiral, future research could also explore the introduction of chirality, creating enantiopure derivatives for applications in areas like chiral liquid crystals or as building blocks for stereospecific pharmaceuticals. ncats.io The development of methods for producing stereodefined Z-alkenes, which are often thermodynamically less stable, is a significant challenge in organic chemistry. nih.gov

Development of Greener Synthetic Routes

Current synthetic routes often rely on stoichiometric amounts of bases and organic solvents. beilstein-journals.org While recent advancements include the use of phase-transfer catalysts in aqueous solutions, which is a step toward greener chemistry, there is still significant room for improvement. beilstein-journals.orgsemanticscholar.org

Future research should target the development of more environmentally benign synthetic methodologies. This could include:

Catalytic Dehydrobromination: Replacing stoichiometric bases with a catalytic system would reduce waste and improve atom economy.

Solvent-Free Synthesis: Exploring mechanochemical methods, such as ball milling or vortex grinding, could eliminate the need for solvents altogether. researchgate.net

Continuous Flow Processes: Shifting from batch production to continuous flow chemistry can offer better control over reaction parameters, improve safety, and reduce waste streams. researchgate.net

Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases beilstein-journals.org

| Entry | Solvent | Base (Equivalents) | Time (hours) | Conversion (%) |

| 1 | Et₂O | iPr₂NEt (1) | 18 | 60 |

| 2 | Et₂O | iPr₂NEt (1) | 18 | 95 |

| 3 | Et₂O | DBU (1) | 1 | 95 |

| 4 | Pentane | DBU (1) | 1 | 95 |

| 5 | Diglyme | DBU (1) | 1 | 100 |

| 6 | H₂O | KOH (1) | 18 | 55 |

| 7 | H₂O | KOH (1.3) | 2 | 100 |

This table illustrates the conversion of the precursor 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane to 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene under different basic conditions. Entries 6 and 7, using water as a solvent, represent a move towards greener chemistry.

Investigation of Novel Catalytic Transformations

The precursor, 1,1,1,4,4,4-hexafluorobut-2-ene, is known to participate in catalytic reactions such as stereoselective olefin metathesis using molybdenum or ruthenium complexes. beilstein-journals.org However, the catalytic chemistry of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene itself is a largely unexplored area. The presence of a vinyl bromide moiety suggests its potential as a substrate in a variety of cross-coupling reactions.

Future research should investigate its utility in well-established catalytic transformations, such as:

Suzuki, Stille, and Negishi Couplings: These palladium- or nickel-catalyzed reactions could be used to form new carbon-carbon bonds, attaching various aryl or vinyl groups and significantly expanding the molecular complexity derivable from this building block. orgsyn.org

Heck and Sonogashira Couplings: These reactions would allow for the introduction of alkene and alkyne functionalities, respectively.

Catalytic Amination and Etherification: Buchwald-Hartwig and Ullmann-type reactions could provide routes to novel nitrogen- and oxygen-containing fluorinated compounds.

Exploring these catalytic pathways would transform 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene from a simple fluorinated olefin into a versatile platform for constructing a diverse range of complex organofluorine molecules.

Advanced Mechanistic Elucidation using In Situ Spectroscopy

Understanding reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Currently, the characterization of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene and its isomers relies heavily on standard NMR spectroscopy, particularly the use of ¹⁹F NMR to distinguish between (E) and (Z) isomers based on coupling constants. beilstein-journals.orgsemanticscholar.org

Future work should employ advanced in situ spectroscopic techniques to gain deeper mechanistic insights in real-time. numberanalytics.com This could involve:

Photo NMR: For reactions initiated by light, such as the (E) to (Z) isomerization, in situ photo NMR can monitor the kinetics and identify transient species as they form during illumination. youtube.com

Rapid-Injection NMR: To study fast reactions, such as the conversion to an allene (B1206475) with butyllithium (B86547), rapid-injection NMR can capture data in the initial moments of the reaction. semanticscholar.org

Other Spectroscopies: Techniques like in situ FTIR (ReactIR) and Raman spectroscopy could provide complementary information about changes in bonding and functional groups throughout a reaction.

These advanced methods would allow for the direct observation of reaction intermediates and transition states, providing a much clearer picture of the reaction pathways than can be inferred from starting materials and final products alone. numberanalytics.com

Predictive Modeling of Reactivity and Environmental Fate

Computational chemistry provides powerful tools for predicting the behavior of molecules, saving significant time and resources in the lab. umn.edumdpi.com For 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene, predictive modeling is a promising but underdeveloped field of study.

Future research directions should include:

Modeling Reactivity: Using computational methods like Density Functional Theory (DFT), researchers can model potential energy surfaces for proposed reactions. umn.edu This can help predict the feasibility of the novel catalytic transformations mentioned above, guide the selection of catalysts and reaction conditions, and explain observed stereoselectivities. compchem.nlresearchgate.net

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and coupling constants can aid in the structural confirmation of new products derived from this compound. umn.edu

Q & A

Q. What are the established synthetic routes for 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene?

The synthesis of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene typically involves halogenation of fluorinated precursors. For example, bromination of 1,1,1,4,4,4-hexafluoro-2-butene using bromine or brominating agents under controlled conditions can yield the target compound. A synthetic route for its stereoisomer (Z-HFO-1336mzz) involves catalytic fluorination of hexachlorobutadiene, which may be adapted for brominated analogs by substituting chlorine with bromine in multi-step reactions . Purity optimization (e.g., 95% as reported) requires distillation or chromatography .

Q. How can the structural integrity and purity of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene be verified experimentally?

Structural characterization relies on spectroscopic techniques:

- NMR : <sup>19</sup>F and <sup>1</sup>H NMR to confirm fluorine and proton environments.

- GC-MS : For purity assessment and molecular ion detection (e.g., molecular weight 198.494 g/mol) .

- IR Spectroscopy : To identify C-Br and C=C stretching frequencies. Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy.

Q. What thermodynamic properties (e.g., boiling point, critical temperature) are critical for handling this compound in laboratory settings?

While direct data for the brominated analog is limited, related fluorinated butenes (e.g., HFO-1336mzz-E) exhibit a boiling point of 7.5°C and critical temperature of 137.7°C . Handling requires low-temperature storage (<0°C) to prevent volatilization. Vapor pressure models (e.g., Antoine equation) should be calibrated using experimental data from differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the stereochemistry of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene influence its reactivity in Diels-Alder reactions?

The trans isomer (E-configuration) may exhibit higher reactivity due to reduced steric hindrance compared to the cis isomer (Z-configuration). Computational studies (e.g., frontier molecular orbital analysis) can predict regioselectivity, while experimental validation via kinetic assays under varying temperatures (20–100°C) quantifies stereochemical effects .

Q. What methodologies are recommended for analyzing kinetic stability and decomposition pathways of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds (e.g., >200°C).

- Mass Spectrometry : Identify degradation products (e.g., HF or Br2 release).

- Quantum Mechanical Calculations : Predict bond dissociation energies (BDEs) for C-Br and C-F bonds . Contradictions in reported stability data (e.g., conflicting GWP values) require cross-validation using standardized protocols (e.g., ASTM E537) .

Q. In semiconductor manufacturing, how is this compound utilized in etching processes, and what are the mechanistic considerations?

As a fluorinated olefin, it acts as a plasma etchant for silicon-based substrates. When mixed with oxygen or hexafluoro-2-butyne, it generates reactive radicals (e.g., F•, Br•) that selectively remove surface deposits. Process optimization involves tuning gas mixture ratios (5–99% fluorolefin) and plasma power (50–500 W) to balance etch rate and substrate damage .

Key Considerations for Researchers

- Contradiction Resolution : Discrepancies in thermodynamic or kinetic data should be addressed using multi-method validation (e.g., combining experimental and computational approaches).

- Safety Protocols : Handle brominated fluorolefins in fume hoods due to potential HF/Br2 release. Use PPE rated for halogenated compounds.

- Comparative Studies : Benchmark against chloro analogs (e.g., 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene) to elucidate halogen effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.